1-Phenyl-1,6-diazaspiro[3.3]heptane
Description
Properties
IUPAC Name |
1-phenyl-1,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHWOXJGVJQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287872 | |
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-39-4 | |
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diazaspiro[3.3]heptane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenyl-1,6-diazaspiro[3.3]heptane: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-1,6-diazaspiro[3.3]heptane, a compelling heterocyclic scaffold increasingly recognized for its potential in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and CAS number, and present a detailed, field-proven synthetic protocol. The core of this guide will focus on the strategic application of this spirocyclic system as a bioisosteric replacement for traditional motifs, such as piperazine, and explore the downstream implications for drug design and development. This document is intended to be a practical resource for researchers, offering both the foundational knowledge and the methodological detail required to effectively utilize 1-Phenyl-1,6-diazaspiro[3.3]heptane in their research endeavors.
Core Compound Identification
-
IUPAC Name: 1-phenyl-1,6-diazaspiro[3.3]heptane[1]
-
CAS Number: 1363383-39-4[1]
-
Molecular Formula: C₁₁H₁₄N₂
-
Molecular Weight: 174.24 g/mol [1]
-
Chemical Structure:
Caption: 2D Structure of 1-Phenyl-1,6-diazaspiro[3.3]heptane.
Strategic Importance in Medicinal Chemistry: The Bioisostere Concept
The spiro[3.3]heptane framework, particularly its heteroatom-containing derivatives, has garnered significant attention as a "bioisostere" in contemporary drug design. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of common pharmacophores with bioisosteres can lead to significant improvements in a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties, such as enhanced solubility, metabolic stability, and reduced off-target toxicity.
The 1,6-diazaspiro[3.3]heptane core is increasingly utilized as a three-dimensional, conformationally restricted bioisostere for the piperazine moiety.[2] Piperazine is a ubiquitous fragment in centrally active agents; however, its inherent flexibility can lead to undesirable receptor promiscuity and metabolic liabilities. The rigid spirocyclic nature of 1,6-diazaspiro[3.3]heptane offers a more defined orientation of the nitrogen atoms and their substituents, potentially leading to enhanced target selectivity and potency. The introduction of the phenyl group at the 1-position further expands the chemical space, allowing for fine-tuning of electronic and steric properties to optimize ligand-receptor interactions.
Synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane: A Detailed Protocol
Synthetic Strategy Overview
The proposed synthesis is a two-step process involving the reductive amination of a key azetidine aldehyde intermediate followed by an intramolecular cyclization to form the spirocyclic core.
Caption: Proposed synthetic pathway for 1-Phenyl-1,6-diazaspiro[3.3]heptane.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination of 1-(Diphenylmethyl)-3-formylazetidine with Aniline
-
Rationale: This step couples the azetidine core with the desired phenylamine moiety. Sodium triacetoxyborohydride is a mild and selective reducing agent for the in situ formed iminium ion, minimizing side reactions.
-
Procedure:
-
To a stirred solution of 1-(diphenylmethyl)-3-formylazetidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) is added aniline (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, N-((1-(diphenylmethyl)azetidin-3-yl)methyl)aniline, is purified by flash column chromatography on silica gel.
-
Step 2: Deprotection and Intramolecular Cyclization
-
Rationale: The diphenylmethyl (benzhydryl) protecting group is removed under hydrogenolysis conditions. The subsequent intramolecular cyclization of the resulting intermediate is base-mediated, leading to the formation of the second azetidine ring of the spirocycle.
-
Procedure:
-
The purified N-((1-(diphenylmethyl)azetidin-3-yl)methyl)aniline from the previous step is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude intermediate is dissolved in anhydrous tetrahydrofuran (THF).
-
Potassium tert-butoxide (2.2 eq) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude 1-Phenyl-1,6-diazaspiro[3.3]heptane is purified by flash column chromatography.
-
Physicochemical and Spectroscopic Data (Predicted and Representative)
While experimental data for 1-Phenyl-1,6-diazaspiro[3.3]heptane is not available in the provided search results, the following table summarizes computed properties from PubChem and provides representative spectroscopic characteristics that would be expected upon synthesis and characterization.
| Property | Value/Expected Characteristics | Source |
| IUPAC Name | 1-phenyl-1,6-diazaspiro[3.3]heptane | [1] |
| CAS Number | 1363383-39-4 | [1] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Appearance | Expected to be a solid or oil at room temperature. | - |
| ¹H NMR | Aromatic protons (phenyl group) in the range of δ 6.5-7.5 ppm. Aliphatic protons (azetidine rings) as singlets or multiplets in the range of δ 3.0-4.5 ppm. A broad singlet for the N-H proton. | [4][5][6] |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Aliphatic carbons, including the spirocyclic carbon, in the range of δ 30-70 ppm. | [4][5][6] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 174. Characteristic fragmentation pattern involving the loss of azetidine or phenyl moieties. | [4] |
| Infrared (IR) | N-H stretching vibration around 3300-3500 cm⁻¹. C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. C=C stretching of the aromatic ring around 1450-1600 cm⁻¹. | [4] |
Applications in Drug Discovery and Development
The unique structural and physicochemical properties of 1-Phenyl-1,6-diazaspiro[3.3]heptane make it a valuable building block in the design of novel therapeutics. Its primary application lies in its role as a bioisosteric replacement for less favorable moieties, leading to improved drug-like properties.
Central Nervous System (CNS) Agents
The piperazine ring is a common feature in many CNS-active drugs. However, its flexibility can lead to binding at multiple receptors, resulting in off-target effects. The conformational rigidity of the 1,6-diazaspiro[3.3]heptane core can impart greater selectivity for the desired target, potentially reducing side effects. The phenyl substituent can be crucial for engaging in specific hydrophobic or π-stacking interactions within the receptor binding pocket.
Oncology
Many kinase inhibitors and other anti-cancer agents incorporate N-aryl piperazine motifs. Replacing these with 1-phenyl-1,6-diazaspiro[3.3]heptane can lead to novel intellectual property and may improve pharmacokinetic parameters such as metabolic stability, which is a critical factor in the development of orally bioavailable oncology drugs.
Conclusion
1-Phenyl-1,6-diazaspiro[3.3]heptane is a promising and synthetically accessible building block for modern medicinal chemistry. Its utility as a conformationally restricted bioisostere for piperazine and other cyclic amines provides a powerful tool for researchers to optimize the properties of drug candidates. The detailed synthetic protocol and discussion of its strategic applications presented in this guide are intended to empower scientists to leverage the full potential of this valuable scaffold in their pursuit of novel and improved therapeutics.
References
-
Dandavanac, S., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Kozyriev, Y. K., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
PubChem. (n.d.). 1-Phenyl-1,6-diazaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
-
Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Moody, C. J., & Tyndall, E. M. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF. [Link]
-
Van der Pijl, F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 558-571. [Link]
-
Sadiq, I., & O'Connor, R. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 27, 104753. [Link]
-
Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
-
PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenyl-1-azaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Predicted ¹H NMR Spectral Data of 1-Phenyl-1,6-diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1,6-diazaspiro[3.3]heptane is a unique spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The diazaspiro[3.3]heptane core is considered a valuable bioisostere for commonly used ring systems like piperazine, offering a more rigid and three-dimensional structure that can lead to improved pharmacological properties. The introduction of a phenyl group on one of the nitrogen atoms creates a key building block for the synthesis of a diverse range of potential therapeutic agents. Accurate structural elucidation is paramount in the development of such novel compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for this purpose.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis and prediction of the ¹H NMR spectrum of 1-phenyl-1,6-diazaspiro[3.3]heptane. In the absence of directly published experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy and spectral data from closely related analogs to construct a detailed and well-reasoned prediction. This approach not only offers a valuable reference for researchers working with this or similar compounds but also illustrates the deductive processes involved in spectral interpretation.
Molecular Structure and Symmetry Analysis
The structure of 1-phenyl-1,6-diazaspiro[3.3]heptane features a central quaternary carbon atom connecting two azetidine rings. One azetidine ring is N-substituted with a phenyl group, while the other remains unsubstituted with a secondary amine (N-H).
Figure 1: Molecular structure of 1-phenyl-1,6-diazaspiro[3.3]heptane with proton environments labeled.
The molecule lacks any plane of symmetry that would make the two azetidine rings equivalent. Consequently, we can expect distinct signals for the protons on each ring.
-
Phenyl Group: The protons on the phenyl ring are divided into three distinct environments due to the electronic influence of the nitrogen atom and free rotation around the C-N bond: ortho, meta, and para protons.
-
N-Phenyl Azetidine Ring: The four methylene protons on the azetidine ring attached to the phenyl group (at positions C2 and C5) are chemically equivalent due to rapid ring puckering at room temperature. They will appear as a single signal.
-
Unsubstituted Azetidine Ring: Similarly, the four methylene protons on the other azetidine ring (at positions C7 and C8) are also chemically equivalent and will give rise to a single signal, but at a different chemical shift from the other ring protons.
-
N-H Proton: The proton on the secondary amine (N6) will appear as a distinct signal, which may be broadened and its chemical shift can be concentration and solvent dependent.
Therefore, a total of five distinct signals are predicted in the ¹H NMR spectrum of 1-phenyl-1,6-diazaspiro[3.3]heptane.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 1-phenyl-1,6-diazaspiro[3.3]heptane in a standard deuterated solvent such as chloroform-d (CDCl₃).
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-para (Ar-H) | 7.20 - 7.35 | Triplet (t) | J = 7.5 - 8.0 | 1H |
| H-meta (Ar-H) | 7.05 - 7.20 | Triplet (t) | J = 7.5 - 8.0 | 2H |
| H-ortho (Ar-H) | 6.70 - 6.85 | Doublet (d) | J = 7.5 - 8.0 | 2H |
| H2/H5 (-CH₂-) | 3.80 - 4.00 | Singlet (s) | - | 4H |
| H7/H8 (-CH₂-) | 3.30 - 3.50 | Singlet (s) | - | 4H |
| N6-H | 1.5 - 2.5 | Broad Singlet (br s) | - | 1H |
Spectral Interpretation and Rationale
The prediction of the chemical shifts and multiplicities is grounded in the fundamental principles of NMR and by drawing comparisons with structurally similar compounds.
The Phenyl Group Protons (δ 6.70 - 7.35 ppm)
The nitrogen atom attached to the phenyl ring acts as an electron-donating group through resonance, which increases the electron density at the ortho and para positions. This increased shielding causes a shift to a lower chemical shift (upfield) compared to benzene (δ ~7.34 ppm).
-
H-ortho (δ 6.70 - 6.85 ppm, d): These protons are most affected by the nitrogen's electron-donating nature and are expected to be the most shielded of the aromatic protons. They will appear as a doublet due to coupling with the adjacent meta protons.
-
H-meta (δ 7.05 - 7.20 ppm, t): These protons are less affected by the resonance of the nitrogen and will appear further downfield. They will appear as a triplet due to coupling with both the ortho and para protons.
-
H-para (δ 7.20 - 7.35 ppm, t): The para proton is also shielded by the nitrogen's lone pair but to a lesser extent than the ortho protons. It will appear as a triplet due to coupling with the two meta protons.
The Azetidine Ring Protons
The protons on the four-membered azetidine rings are in a strained environment, and their chemical shifts are influenced by the substituents on the nitrogen atoms.
-
H2/H5 (δ 3.80 - 4.00 ppm, s): These protons are on the azetidine ring directly attached to the electron-withdrawing phenyl group. The deshielding effect of the aromatic ring and the nitrogen atom will cause these protons to resonate at a lower field. In a related compound, 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, the protons on the N-phenyl substituted ring appear around 3.92 ppm as a singlet. Due to the high symmetry and rapid conformational changes of the azetidine rings, the geminal and vicinal couplings are often averaged out, leading to a singlet.
-
H7/H8 (δ 3.30 - 3.50 ppm, s): These protons are on the unsubstituted azetidine ring. They are in a more shielded environment compared to the H2/H5 protons as they are not directly influenced by the phenyl group. For comparison, the protons on the N-benzyl substituted ring in 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane appear at 3.38 ppm. We predict a similar chemical shift for these protons, also appearing as a singlet due to conformational averaging.
-
N6-H (δ 1.5 - 2.5 ppm, br s): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 1-phenyl-1,6-diazaspiro[3.3]heptane, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm to ensure all signals are captured.
-
Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio. This can be increased for more dilute samples.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
5. Confirmatory Experiment (D₂O Exchange):
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
The signal corresponding to the N-H proton will exchange with deuterium and disappear from the spectrum, confirming its assignment.
Figure 2: A conceptual workflow for the prediction and experimental acquisition of the ¹H NMR spectrum.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR spectrum of 1-phenyl-1,6-diazaspiro[3.3]heptane. By dissecting the molecule into its constituent structural motifs and comparing them to known compounds, we have established a robust set of expected spectral parameters. This information serves as a crucial reference for any researcher involved in the synthesis or analysis of this compound and its derivatives. The outlined experimental protocol further ensures that high-quality, reliable data can be obtained for the verification of this and other novel chemical entities, thereby upholding the principles of scientific integrity and accelerating the drug development process.
References
-
PubChem. 1-Phenyl-1,6-diazaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]
- Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3526.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
The Ascendant Scaffold: A Technical Primer on 1,6-Diazaspiro[3.3]heptane in Modern Drug Discovery
For the attention of researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the 1,6-diazaspiro[3.3]heptane scaffold. While referencing the 1-phenyl substituted variant, the focus remains on the core scaffold's synthesis, unique physicochemical properties, and its burgeoning role as a transformative bioisostere in contemporary therapeutic design.
Introduction: Beyond Flatland – The Rise of Three-Dimensional Scaffolds
The landscape of small molecule drug discovery is undergoing a significant topological shift. A departure from the predominantly flat, aromatic structures that have historically characterized compound libraries is underway, driven by the pursuit of enhanced selectivity, improved physicochemical properties, and novel intellectual property. In this context, strained spirocyclic systems have emerged as powerful tools for navigating the complexities of biological space. Among these, the 1,6-diazaspiro[3.3]heptane scaffold has garnered considerable attention as a rigid and versatile building block with the potential to overcome many of the limitations associated with traditional cyclic amines like piperazine.
This guide will elucidate the fundamental chemistry and therapeutic potential of the 1,6-diazaspiro[3.3]heptane core, offering a technical resource for its application in drug design and development.
The Strategic Advantage of the 1,6-Diazaspiro[3.3]heptane Core
The utility of the 1,6-diazaspiro[3.3]heptane scaffold is rooted in its distinct three-dimensional and rigid structure. This conformational restriction, when compared to the flexible chair-boat conformations of piperazine, offers several key advantages in drug design:
-
Precise Vectorial Orientation: The rigid framework locks the substituents on the nitrogen atoms into well-defined spatial trajectories. This allows for more precise and predictable interactions with biological targets, potentially leading to increased potency and selectivity.
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can significantly alter the physicochemical properties of a molecule. Notably, derivatives of 1,6-diazaspiro[3.3]heptane have been shown to possess lower lipophilicity (logD) compared to their piperazine counterparts, which can be advantageous for improving solubility and reducing off-target effects.[1]
-
Enhanced Metabolic Stability: The strained ring system of the scaffold can render it more resistant to oxidative metabolism, a common liability for many drug candidates.[2][3] This can lead to improved pharmacokinetic profiles, including longer half-lives.
-
Novel Chemical Space: As a relatively new scaffold in medicinal chemistry, 1,6-diazaspiro[3.3]heptane offers access to novel chemical space, providing opportunities for the development of patent-free analogues of existing drugs and the discovery of first-in-class therapeutics.[4]
Synthesis and Functionalization: Building the Core
The synthesis of the 1,6-diazaspiro[3.3]heptane scaffold has been the subject of considerable research, with several robust methods now available for the construction of both the parent core and its substituted derivatives.
General Synthetic Strategies
A common approach to the 1,6-diazaspiro[3.3]heptane core involves the cyclization of a suitably substituted azetidine precursor. For instance, a telescoped two-step approach starting from N-Boc azetidinone has been reported to be a scalable method.[2] The synthesis of asymmetrically substituted derivatives is also achievable, often employing chiral auxiliaries or stereoselective addition reactions to azetidine-based intermediates.
Experimental Protocol: Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes
The following protocol is a generalized representation based on the work of Reddy and co-workers for the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes.[3]
Step 1: Enolate Formation and Addition to Davis-Ellman Imine
-
To a solution of methyl 1-Boc-azetidine-3-carboxylate in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium hexamethyldisilazide (LiHMDS) dropwise to generate the enolate.
-
After stirring for 30-60 minutes, add a solution of the desired (hetero-)aromatic or aliphatic Davis-Ellman imine in the same solvent.
-
Allow the reaction to proceed at -78 °C for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
The crude sulfinamide product is then purified by column chromatography.
Step 2: Reductive Cyclization
-
The purified sulfinamide is subjected to a reduction/protection/intramolecular substitution sequence to yield the desired 1-substituted 2,6-diazaspiro[3.3]heptane. This can involve reduction of the ester, protection of the resulting alcohol, and subsequent intramolecular cyclization.
This methodology has been shown to afford excellent yields and high diastereomeric ratios.[3]
Caption: Asymmetric synthesis workflow for 1-substituted 1,6-diazaspiro[3.3]heptanes.
Physicochemical Properties: A Quantitative Comparison
The decision to employ the 1,6-diazaspiro[3.3]heptane scaffold is often driven by its distinct physicochemical profile compared to more traditional motifs like piperazine.
| Property | 1,6-Diazaspiro[3.3]heptane Derivative | Piperazine Analogue | Implication in Drug Design | Reference |
| Lipophilicity (ΔlogD7.4) | Lower | Higher | Improved aqueous solubility, potential for reduced off-target binding. | [1] |
| Basicity (Predicted pKa) | ~10.28 | ~9.8 | Stronger potential for ionic interactions with target proteins. | [5] |
| Conformational Rigidity | High | Low (Flexible) | Pre-organization for binding, potential for enhanced selectivity. | [5] |
| Metabolic Stability | Generally Higher | Generally Lower | Improved pharmacokinetic profile, potential for lower dosing. | [2][3] |
Note: Specific values can vary depending on the substituents.
The lower lipophilicity of 1,6-diazaspiro[3.3]heptane derivatives is a particularly noteworthy feature. This has been observed across various substitution patterns, including amides and aryl amines.[1] This "logD lowering" effect, achieved by adding a carbon atom in a spirocyclic arrangement, is a powerful strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
The 1,6-Diazaspiro[3.3]heptane Scaffold as a Bioisostere
Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the fine-tuning of a lead compound's properties without drastically altering its interaction with the biological target. The 1,6-diazaspiro[3.3]heptane scaffold has emerged as a highly effective bioisostere for piperazine.
Caption: Bioisosteric replacement of piperazine with 1,6-diazaspiro[3.3]heptane and resulting property improvements.
A notable example of this strategy is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety. This modification led to a significant improvement in target selectivity and a reduction in off-target cytotoxicity.[2] This demonstrates the profound impact that the scaffold's rigidity and unique vectoral presentation of substituents can have on biological activity.
Applications in Drug Discovery: Current and Future Perspectives
The unique properties of the 1,6-diazaspiro[3.3]heptane scaffold have led to its exploration in a variety of therapeutic areas. Its ability to cross the blood-brain barrier, coupled with the potential for enhanced selectivity, makes it a particularly attractive scaffold for the development of central nervous system (CNS) therapeutics.
While specific clinical candidates prominently featuring the 1-phenyl-1,6-diazaspiro[3.3]heptane moiety are not yet in the public domain, the broader class of substituted 1,6-diazaspiro[3.3]heptanes is being actively pursued in several drug discovery programs. For instance, compounds incorporating this scaffold have been investigated as σ2 receptor ligands.[6]
The future for the 1,6-diazaspiro[3.3]heptane scaffold in drug discovery appears bright. As synthetic methodologies become more refined and our understanding of the structure-activity relationships of this scaffold deepens, its application is expected to expand into new therapeutic areas. The ability to fine-tune physicochemical and pharmacological properties through substitution on the two nitrogen atoms provides a rich platform for the design of next-generation therapeutics.
Chemical Stability Considerations
While the 1,6-diazaspiro[3.3]heptane scaffold offers many advantages, it is not without its chemical liabilities. The strained four-membered rings can be susceptible to ring-opening under certain conditions. For example, treatment of 2,6-diazaspiro[3.3]heptane derivatives with strong acids like HCl has been reported to cause ring opening.[6] Milder acidic conditions, such as using trifluoroacetic acid (TFA), have been shown to be more suitable for deprotection steps during synthesis.[6] This sensitivity to strong acids is a critical consideration during route development and formulation.
Conclusion
The 1,6-diazaspiro[3.3]heptane scaffold represents a significant advancement in the design of three-dimensional small molecules for therapeutic applications. Its rigid structure, favorable physicochemical properties, and proven utility as a piperazine bioisostere make it a valuable tool for medicinal chemists. While the full potential of specific derivatives like 1-phenyl-1,6-diazaspiro[3.3]heptane is still being explored, the foundational chemistry and demonstrated advantages of the core scaffold have firmly established it as a key building block in the future of drug discovery. As the demand for more selective and effective medicines continues to grow, the strategic incorporation of novel scaffolds like 1,6-diazaspiro[3.3]heptane will be paramount to success.
References
-
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]
-
Pharmaceutical compositions. Patent US-11564886-B2 - PubChem. [Link]
Sources
Methodological & Application
Synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane: An Application Note and Detailed Protocol
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, strained spirocyclic systems, particularly diazaspiro[3.3]heptanes, have emerged as valuable bioisosteres for commonly used saturated heterocycles like piperazine.[1] The rigid, three-dimensional structure of the spiro[3.3]heptane core can lead to improved metabolic stability, aqueous solubility, and binding affinity by presenting substituents in well-defined spatial orientations.[2] The introduction of a phenyl group at the spirocyclic carbon, as in 1-Phenyl-1,6-diazaspiro[3.3]heptane, offers a unique scaffold for exploring new chemical space and developing novel therapeutics with potentially enhanced properties.
This application note provides a comprehensive guide for the multi-step synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane, starting from commercially available diethyl phenylmalonate. The described protocol is designed for researchers and scientists in drug development, offering a plausible and detailed pathway to this novel compound. The causality behind experimental choices and potential challenges are discussed to ensure a robust and reproducible synthesis.
Overall Synthetic Strategy
The synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane is approached through a linear sequence involving the construction of a key acyclic precursor, 2-phenyl-1,3-diaminopropane, followed by a double N-alkylation and a final double intramolecular cyclization to form the strained diazaspiro[3.3]heptane ring system.
Caption: Overall workflow for the synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Phenyl-1,3-diaminopropane
This stage focuses on the preparation of the central acyclic diamine precursor from diethyl phenylmalonate.
Step 1.1: Reduction of Diethyl Phenylmalonate to 2-Phenyl-1,3-propanediol
-
Rationale: The initial step involves the reduction of the ester functionalities of diethyl phenylmalonate to primary alcohols. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[3] The reaction must be conducted under anhydrous conditions due to the high reactivity of LAH with water.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (X g, Y mmol, 4.0 eq.) in anhydrous tetrahydrofuran (THF, Z mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve diethyl phenylmalonate (A g, B mmol, 1.0 eq.) in anhydrous THF (C mL) and add it dropwise to the LAH suspension over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenyl-1,3-propanediol as an oil, which may solidify upon standing.[4] The crude product is often of sufficient purity for the next step.
-
Step 1.2: Bromination of 2-Phenyl-1,3-propanediol to 1,3-Dibromo-2-phenylpropane
-
Rationale: The hydroxyl groups of the diol are converted to good leaving groups (bromides) to facilitate the subsequent nucleophilic substitution with an amine source. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-phenyl-1,3-propanediol (D g, E mmol, 1.0 eq.) in anhydrous diethyl ether (F mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (G g, H mmol, 0.7 eq.) dropwise to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the aqueous layer with diethyl ether (3 x J mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1,3-dibromo-2-phenylpropane. The product should be purified by vacuum distillation or column chromatography.
-
Step 1.3: Amination of 1,3-Dibromo-2-phenylpropane to 2-Phenyl-1,3-diaminopropane
-
Rationale: The dibromide is converted to the corresponding diamine. A common method involves displacement of the bromides with azide, followed by reduction. However, a more direct approach using a high concentration of ammonia is also feasible.
-
Protocol (via Azide Displacement and Reduction):
-
Dissolve 1,3-dibromo-2-phenylpropane (K g, L mmol, 1.0 eq.) in dimethylformamide (DMF, M mL) in a round-bottom flask.
-
Add sodium azide (N g, O mmol, 2.5 eq.) and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diazido-2-phenylpropane. Caution: Organic azides are potentially explosive and should be handled with care.
-
Dissolve the crude diazide in THF (P mL) and add it to a suspension of lithium aluminum hydride (Q g, R mmol, 2.5 eq.) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction and work up as described in Step 1.1 to yield 2-phenyl-1,3-diaminopropane.
-
Part 2: Construction of the Diazaspiro[3.3]heptane Core
This stage involves the double N-alkylation of the diamine followed by the crucial double intramolecular cyclization.
Step 2.1: Double N-alkylation with 2-Chloroethanol
-
Rationale: The primary amino groups of 2-phenyl-1,3-diaminopropane are reacted with two equivalents of 2-chloroethanol to introduce the N-(2-hydroxyethyl) substituents.
-
Protocol:
-
In a sealed tube, combine 2-phenyl-1,3-diaminopropane (S g, T mmol, 1.0 eq.), 2-chloroethanol (U g, V mmol, 2.2 eq.), and potassium carbonate (W g, X mmol, 3.0 eq.) in ethanol (Y mL).
-
Heat the mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N,N'-bis(2-hydroxyethyl)-2-phenyl-1,3-diaminopropane.
-
Step 2.2: Chlorination of the Diol
-
Rationale: The terminal hydroxyl groups are converted to chlorides to create the electrophilic centers for the final cyclization. Thionyl chloride (SOCl₂) is a common reagent for this conversion.
-
Protocol:
-
Dissolve N,N'-bis(2-hydroxyethyl)-2-phenyl-1,3-diaminopropane (A g, B mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, C mL) and cool to 0 °C.
-
Add thionyl chloride (D g, E mmol, 2.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N'-bis(2-chloroethyl)-2-phenyl-1,3-diaminopropane. This intermediate is often used in the next step without extensive purification.
-
Step 2.3: Double Intramolecular Cyclization to 1-Phenyl-1,6-diazaspiro[3.3]heptane
-
Rationale: The final step involves a base-mediated double intramolecular nucleophilic substitution to form the two azetidine rings of the spirocyclic system. A strong, non-nucleophilic base is typically required to promote the cyclization.
-
Protocol:
-
Dissolve the crude N,N'-bis(2-chloroethyl)-2-phenyl-1,3-diaminopropane (F g, G mmol, 1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (H mL).
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, I g, J mmol, 2.5 eq.) or potassium tert-butoxide (K g, L mmol, 2.5 eq.), portion-wise at 0 °C.
-
After the addition, heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and carefully quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Phenyl-1,6-diazaspiro[3.3]heptane.
-
Characterization and Data
The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Expected Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 2-Phenyl-1,3-propanediol | White solid or colorless oil | ~7.3 (m, 5H), 4.0 (m, 1H), 3.8 (m, 4H), 2.5 (br s, 2H) | ~140, 129, 128, 127, 65, 45 | [M+H]⁺ expected |
| 2-Phenyl-1,3-diaminopropane | Colorless oil | ~7.3 (m, 5H), 3.0 (m, 1H), 2.8 (m, 4H), 1.5 (br s, 4H) | ~142, 129, 128, 126, 48, 45 | [M+H]⁺ expected |
| 1-Phenyl-1,6-diazaspiro[3.3]heptane | Oil or low-melting solid | ~7.4-7.2 (m, 5H), 3.5-3.2 (m, 8H) | ~145, 128, 127, 126, 60, 55, 40 | [M+H]⁺ expected |
(Note: The NMR data are estimations and should be confirmed experimentally.)
Mechanism of the Key Cyclization Step
The formation of the diazaspiro[3.3]heptane ring system proceeds through a sequential double intramolecular Sₙ2 reaction.
Caption: Mechanism of the double intramolecular cyclization.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Steps involving LAH, PBr₃, and NaH are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.
-
Purification of Intermediates: While some intermediates can be used crude, purification at key stages, particularly of the dibromide and the final product, is crucial for obtaining a high-purity final compound.
-
Cyclization Conditions: The final double cyclization is the most challenging step. The choice of base, solvent, and temperature may need to be optimized. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
-
Safety: Handle all reagents with appropriate personal protective equipment. Be particularly cautious with LAH, PBr₃, sodium azide, and thionyl chloride.
Conclusion
This application note outlines a detailed and scientifically grounded synthetic route to the novel scaffold, 1-Phenyl-1,6-diazaspiro[3.3]heptane. By providing step-by-step protocols, explanations of the underlying chemistry, and troubleshooting guidance, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery aiming to explore this promising area of chemical space. The successful synthesis of this compound will enable the generation of new libraries of drug-like molecules with unique three-dimensional structures.
References
-
Sciencemadness Discussion Board. Reduction of diethyl phenyl malonate with LAH. (2012). Available at: [Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3526. Available at: [Link]
- Google Patents. Synthesis of 2-phenyl-1,3-propanediol. (1989). US4868327A.
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(5), e202316557. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202313180. Available at: [Link]
Sources
- 1. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Reduction of diethyl phenyl malonate with LAH - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Phenyl-1,6-diazaspiro[3.3]heptane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical matter in drug discovery is perpetual, with a significant emphasis on scaffolds that offer three-dimensionality and improved physicochemical properties. The spiro[3.3]heptane framework has emerged as a valuable motif, serving as a bioisosteric replacement for commonly used rings such as piperidine, piperazine, and even the phenyl ring.[1][2][3] This guide focuses on the synthesis and potential applications of a specific derivative, 1-Phenyl-1,6-diazaspiro[3.3]heptane, a structurally unique scaffold with promise in medicinal chemistry. While direct literature on this exact molecule is emerging, this document provides a comprehensive overview based on the established chemistry of the 1,6-diazaspiro[3.3]heptane core and the well-understood role of N-phenyl moieties in bioactive compounds. We present detailed, plausible synthetic protocols and outline strategies for its incorporation into drug discovery programs.
The Spiro[3.3]heptane Scaffold: A Gateway to Novel Chemical Space
The spiro[3.3]heptane moiety, characterized by two fused cyclobutane rings sharing a single carbon atom, offers a rigid, three-dimensional structure that is increasingly sought after in modern drug design. Its compact nature and defined exit vectors for substituents make it an attractive alternative to more flexible or planar ring systems.
Bioisosterism: The Key to Innovation
Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The strategic replacement of common moieties with bioisosteres can lead to significant improvements in a drug candidate's profile, including:
-
Enhanced Potency and Selectivity: The rigid nature of the spiro[3.3]heptane core can lock a molecule into a more favorable conformation for target binding.[3]
-
Improved Physicochemical Properties: Replacement of aromatic rings with saturated spirocycles can decrease lipophilicity and improve aqueous solubility.[4]
-
Novel Intellectual Property: The use of less common scaffolds like diazaspiro[3.3]heptanes can provide a clear path to patentable new chemical entities.
The 1,6-diazaspiro[3.3]heptane core is a notable bioisostere for piperazine, a ubiquitous fragment in medicinal chemistry.[3][5] This substitution has been successfully employed to modulate the properties of drug candidates, such as in the case of PARP inhibitors like Olaparib, where replacing the piperazine with a diazaspiro[3.3]heptane core altered the compound's DNA damaging and cytotoxic effects.[6]
Caption: Bioisosteric relationship of the diazaspiro[3.3]heptane core.
Synthesis of the 1,6-Diazaspiro[3.3]heptane Core
A robust and scalable synthesis of the parent 1,6-diazaspiro[3.3]heptane scaffold is a prerequisite for its utilization in medicinal chemistry. Several routes have been reported, with a common strategy involving the double cyclization of a precursor bearing two azetidine rings. A practical and scalable synthesis has been reported, which can be adapted for library synthesis.[7]
Proposed Synthetic Protocol for 1,6-Diazaspiro[3.3]heptane
This protocol is a composite of established methods for the synthesis of related diazaspiro[3.3]heptane systems.
Workflow for the Synthesis of the 1,6-Diazaspiro[3.3]heptane Core
Caption: General workflow for 1,6-diazaspiro[3.3]heptane synthesis.
Step 1: Synthesis of the Aldehyde Precursor
A suitable aldehyde precursor, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, can be synthesized from a readily available chloroester.[7]
-
Materials: Chloroester 1, Lithium aluminium hydride (LAH), Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine.
-
Procedure:
-
Reduce the chloroester with LAH at a reduced temperature to afford the corresponding alcohol.
-
Perform a Swern oxidation on the alcohol using oxalyl chloride, DMSO, and triethylamine to yield the aldehyde.
-
Step 2: Reductive Amination and Cyclization
-
Materials: Aldehyde precursor, Primary amine (e.g., ammonia or a protected equivalent), Sodium triacetoxyborohydride, Potassium tert-butoxide.
-
Procedure:
-
Perform a reductive amination of the aldehyde with a suitable primary amine in the presence of a reducing agent like sodium triacetoxyborohydride.
-
The resulting intermediate amine can then be cyclized using a strong base such as potassium tert-butoxide to yield the 1,6-diazaspiro[3.3]heptane core.[7]
-
Proposed Synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane
With the parent scaffold in hand, the introduction of the phenyl group can be achieved through standard N-arylation methodologies. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.[5]
Protocol for N-Arylation
Step 1: Monoprotection of 1,6-Diazaspiro[3.3]heptane
To achieve selective mono-arylation, one of the nitrogen atoms of the diazaspiro[3.3]heptane core should be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
-
Materials: 1,6-Diazaspiro[3.3]heptane, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1,6-diazaspiro[3.3]heptane in DCM.
-
Add Boc₂O (1 equivalent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Purify the mono-Boc-protected product by column chromatography.
-
Step 2: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
-
Materials: Mono-Boc-1,6-diazaspiro[3.3]heptane, Iodobenzene (or bromobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP or Xantphos), Base (e.g., Cs₂CO₃ or NaOtBu), Toluene (anhydrous).
-
Procedure:
-
To an oven-dried flask, add the mono-Boc-1,6-diazaspiro[3.3]heptane, iodobenzene, base, palladium catalyst, and ligand.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-Boc-N'-phenyl-1,6-diazaspiro[3.3]heptane by column chromatography.
-
Step 3: Deprotection
-
Materials: N-Boc-N'-phenyl-1,6-diazaspiro[3.3]heptane, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the desired 1-Phenyl-1,6-diazaspiro[3.3]heptane, typically as a salt.
-
Potential Applications and Screening Strategies
The unique structural features of 1-Phenyl-1,6-diazaspiro[3.3]heptane suggest several promising avenues for its application in medicinal chemistry.
As a Bioisostere for N-Phenylpiperazine
The N-phenylpiperazine motif is present in numerous centrally active drugs, targeting receptors such as dopamine and serotonin. The rigidified nature of the diazaspiro[3.3]heptane core could offer improved selectivity and reduced off-target effects compared to the more flexible piperazine ring.
Proposed Screening Targets:
-
Dopamine Receptors (D₂/D₃): Compounds could be evaluated for their binding affinity and functional activity at these receptors, which are implicated in schizophrenia and Parkinson's disease.[8]
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): These receptors are targets for anxiolytics and antidepressants.
As a Novel Scaffold for Kinase Inhibitors
The rigid structure can serve as a novel scaffold to orient substituents towards key interaction points in the ATP-binding pocket of kinases. The phenyl group can be further functionalized to explore structure-activity relationships.
General Screening Protocol
Initial In Vitro Evaluation:
-
Binding Assays: Determine the binding affinity (Ki or IC₅₀) of the compound for a panel of relevant receptors or enzymes using radioligand binding assays or fluorescence-based techniques.
-
Functional Assays: Assess the functional activity (agonist, antagonist, or inverse agonist) in cell-based assays, such as cAMP assays for GPCRs or kinase activity assays.
-
Cytotoxicity Assays: Evaluate the general cytotoxicity of the compound in relevant cell lines (e.g., HepG2) to identify potential liabilities early on.
Physicochemical and ADME Profiling:
A summary of key parameters to assess the drug-like properties of novel 1-Phenyl-1,6-diazaspiro[3.3]heptane analogs is presented in the table below.
| Parameter | Method | Rationale |
| Solubility | Kinetic or thermodynamic solubility assays | Poor solubility can hinder absorption and lead to inaccurate in vitro data. |
| Lipophilicity (LogD) | Octanol/water partition coefficient measurement | Influences permeability, metabolism, and off-target effects. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes | Predicts in vivo clearance and half-life. |
| Permeability | PAMPA or Caco-2 assays | Assesses the ability of the compound to cross cell membranes. |
Conclusion
1-Phenyl-1,6-diazaspiro[3.3]heptane represents a novel and promising scaffold for medicinal chemistry. By leveraging its unique three-dimensional structure and its bioisosteric relationship with established pharmacophores, researchers can explore new chemical space and potentially develop drug candidates with improved properties. The synthetic protocols and screening strategies outlined in this guide provide a solid foundation for the incorporation of this exciting new building block into drug discovery programs.
References
- Stocks, M. J.; Hamza, D.; Pairaudeau, G.; Stonehouse, J. P.; Thorne, P. A Practical Route to 2,6-Diazaspiro[3.3]heptanes. Synlett2007, 2007 (13), 2053-2055.
- Stepan, A. F.; et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. J. Med. Chem.2023, 66 (24), 16694-16705.
- Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv2023.
- Kumar, A.; Mishra, A. K. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Curr. Bioact. Comp.2018, 14, 217–233.
- Mykhailiuk, P. K. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed.2024, 63, e202316557.
- Stocks, M. J.; et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Org. Biomol. Chem.2007, 5, 2871-2873.
- Burkhard, J. A.; Carreira, E. M. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Org. Lett.2008, 10 (16), 3525-3526.
- Natho, P.; et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chem. Commun.2025, Advance Article.
- Carreira, E. M.; et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett.2012, 14 (3), 854-857.
- Carreira, E. M.; et al. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angew. Chem. Int. Ed.2010, 49 (24), 4166-4170.
- Kozyriev, Y. K.; et al. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF.
- Luisi, R.; et al. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Adv. Synth.
- Reddy, R.; et al. Asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptane. Request PDF.
- Kontogiorgis, C.; et al. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021, 2021, M1228.
- Moreno, E.; et al. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals2022, 15 (11), 1369.
- Carreira, E. M.; et al. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed2010.
- Reilly, S. W.; et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. J. Med. Chem.2018, 61 (12), 5367-5379.
- Mykhailiuk, P. K. (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Lima, L. M.; et al. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules2016, 21 (8), 1030.
- Slaninova, J.; et al.
Sources
- 1. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Incorporation of 1-Aryl-1,6-diazaspiro[3.3]heptane Scaffolds in Modern Kinase Inhibitor Design
Foreword: Embracing Three-Dimensionality in Kinase Inhibitor Design
The landscape of kinase inhibitor development is in a constant state of evolution, driven by the dual pressures of achieving high target potency and exquisite selectivity to minimize off-target effects and associated toxicities. For years, medicinal chemistry has been dominated by "flat," sp²-rich aromatic and heteroaromatic scaffolds. While successful, this paradigm has often led to challenges in optimizing physicochemical properties and achieving novel intellectual property. The "escape from flatland" is a now well-established strategic imperative, encouraging the exploration of three-dimensional (3D) scaffolds that can better probe the complex topology of kinase active sites.[1][2]
Spirocyclic systems, particularly the diazaspiro[3.3]heptane motif, have emerged as a powerful class of building blocks in this new paradigm.[3] Their rigid, non-planar structures offer a defined exit vector for substituents, enabling more precise interaction with target proteins.[4][5] This application note provides a detailed guide for researchers on the strategic use of a representative scaffold, 1-Aryl-1,6-diazaspiro[3.3]heptane, in the design and evaluation of novel kinase inhibitors. We will delve into the rationale for its selection, provide detailed synthetic and analytical protocols, and contextualize its application within a relevant signaling pathway.
The 1-Aryl-1,6-diazaspiro[3.3]heptane Scaffold: A Privileged Motif
The 1-Aryl-1,6-diazaspiro[3.3]heptane scaffold combines several advantageous features for a kinase inhibitor core:
-
Structural Rigidity and Defined Geometry: The spirocyclic core locks the conformation of the molecule, reducing the entropic penalty upon binding to the target kinase.[6] This rigidity provides predictable vectors for substituents, allowing for precise targeting of specific pockets within the ATP-binding site.
-
Improved Physicochemical Properties: Compared to their flatter aromatic counterparts, sp³-rich scaffolds like diazaspiro[3.3]heptanes can improve solubility and reduce lipophilicity (logD), properties that are critical for favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[3][5]
-
Bioisosteric Replacement: The diazaspiro[3.3]heptane core can serve as a novel, non-obvious bioisostere for more common fragments like piperazine.[4][7] This allows for scaffold hopping strategies to generate new chemical matter with improved properties and a distinct intellectual property position.[8]
-
Dual Functionality for SAR Exploration: The scaffold possesses two nitrogen atoms. The N1 nitrogen, bearing the aryl group, can be functionalized to interact with the "hinge-binder" region of the kinase. The N6 nitrogen provides a convenient attachment point for a linker or a solubilizing group, allowing for extensive Structure-Activity Relationship (SAR) studies.[9][10][11]
Below is a diagram illustrating the core structure and its potential interaction points within a generic kinase ATP-binding site.
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 8. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: TFA Deprotection of Boc-Protected 1-Phenyl-1,6-diazaspiro[3.3]heptane
Welcome to the technical support center for the trifluoroacetic acid (TFA)-mediated deprotection of Boc-protected 1-Phenyl-1,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis. The unique spirocyclic structure of 1-Phenyl-1,6-diazaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry, can present specific challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This resource is structured to address these potential issues head-on, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
A1: The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed hydrolysis of the carbamate.[3] The reaction proceeds in a few key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[4][5]
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is also unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][5]
-
Amine Salt Formation: The newly liberated amine is protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt.[4]
It is crucial to remember that the reaction generates gaseous byproducts, so the reaction should never be performed in a closed system.[4]
Q2: What are the recommended starting conditions for the TFA deprotection of Boc-protected 1-Phenyl-1,6-diazaspiro[3.3]heptane?
A2: A common starting point for this reaction is to use a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[6] A 1:1 mixture of TFA and DCM is often effective and allows for a controlled reaction.[7] The reaction is typically carried out at room temperature and is usually complete within one to two hours.[3][6]
| Parameter | Recommended Condition | Notes |
| Solvent | Dichloromethane (DCM) | Ensures good solubility of the starting material. |
| TFA Concentration | 25-50% (v/v) in DCM | A 1:1 ratio is a robust starting point.[6][7] |
| Temperature | 0 °C to Room Temperature | Start at 0 °C for exothermic reactions, then allow to warm to RT. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[8] |
Q3: How do I monitor the progress of the deprotection reaction?
A3: The most straightforward method for monitoring the reaction is Thin Layer Chromatography (TLC).[8] The deprotected product, being a salt, will have a much lower Rf value than the Boc-protected starting material. A simple co-spot of the starting material and the reaction mixture will clearly show the disappearance of the starting material spot and the appearance of a new spot at or near the baseline. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the desired product and determine the percentage of conversion.
Troubleshooting Guide
Problem 1: The deprotection reaction is incomplete, even after several hours.
-
Possible Cause 1: Insufficient TFA. The stoichiometry of the acid is crucial. While TFA is often used in excess as the solvent or co-solvent, ensure that a sufficient molar excess is present to drive the reaction to completion.
-
Solution 1: Increase the concentration of TFA. If you started with 25% TFA in DCM, consider increasing it to 50% or even neat TFA for a short period.[7]
-
Possible Cause 2: Low Reaction Temperature. While room temperature is usually sufficient, some less reactive substrates may require gentle heating.
-
Solution 2: Gently warm the reaction mixture to 30-40 °C. However, be cautious as this can also promote side reactions.
-
Possible Cause 3: Water in the reaction mixture. While the reaction is a hydrolysis, excess water can dilute the acid and affect its efficacy.
-
Solution 3: Ensure that your solvent and TFA are anhydrous.
Problem 2: I'm observing a significant side product in my reaction mixture.
-
Possible Cause: tert-Butylation of the Phenyl Ring. The tert-butyl cation generated during the deprotection is a reactive electrophile.[9] It can be trapped by nucleophiles in the reaction mixture. In the case of 1-Phenyl-1,6-diazaspiro[3.3]heptane, the electron-rich phenyl group can undergo Friedel-Crafts alkylation, leading to tert-butylated impurities.
-
Solution: Use a scavenger. To prevent this side reaction, a cation scavenger such as triethylsilane (TES) or thioanisole can be added to the reaction mixture. These scavengers will react with the tert-butyl cation, preventing it from reacting with your product.
Problem 3: The work-up is difficult, and I'm struggling to isolate my product.
-
Possible Cause 1: The product is an oily TFA salt. Trifluoroacetate salts of amines are often oils or sticky solids that can be difficult to handle and purify.[7]
-
Solution 1: Salt exchange. Consider performing the deprotection with HCl in dioxane or methanol.[7][10] The resulting hydrochloride salt is often a crystalline solid that is easier to isolate by filtration.
-
Possible Cause 2: The free amine is water-soluble. The 1,6-diazaspiro[3.3]heptane core may impart some water solubility to the final product, making extraction from an aqueous basic wash challenging.
-
Solution 2: After neutralizing the reaction with a base like saturated sodium bicarbonate, extract with a more polar solvent mixture, such as DCM with a small amount of isopropanol or methanol.[6] Alternatively, avoid an aqueous work-up altogether. After removing the TFA in vacuo, the crude salt can often be used directly in the next step.[10]
-
Solution 3: Use a basic resin. To neutralize the excess TFA without introducing water, a basic resin like Amberlyst A21 can be used.[10] Stir the crude reaction mixture with the resin in a suitable solvent, then filter and concentrate.
Experimental Protocols
Standard TFA Deprotection Protocol
-
Dissolve the Boc-protected 1-Phenyl-1,6-diazaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or cyclohexane several times to remove residual TFA.[7]
-
The resulting crude TFA salt can be used directly or purified further.
Work-up Protocol for Isolating the Free Amine
-
After concentrating the reaction mixture, dissolve the crude residue in DCM.
-
Slowly add the solution to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
Visualizing the Workflow
Caption: General workflow for the TFA deprotection and subsequent work-up.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane
Welcome to the technical support center for the synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.
Introduction to 1-Phenyl-1,6-diazaspiro[3.3]heptane Synthesis
1-Phenyl-1,6-diazaspiro[3.3]heptane is a valuable building block in medicinal chemistry, often used as a bioisostere for piperazine to enhance physicochemical properties of drug candidates.[1][2] Its rigid spirocyclic structure offers a unique three-dimensional profile. The synthesis, however, can present challenges. A common and effective route involves a key intramolecular cyclization step. This guide will focus on troubleshooting and optimizing this critical transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane.
Problem 1: Low or No Yield of the Desired Product
Q: I am not getting the expected yield of 1-Phenyl-1,6-diazaspiro[3.3]heptane. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors in the crucial cyclization step. Let's break down the possibilities:
-
Incomplete Reaction: The cyclization may not be proceeding to completion.
-
Causality: The energy barrier for the intramolecular nucleophilic substitution might not be overcome under your current conditions.
-
Solution:
-
Increase Reaction Temperature: Heating is often necessary to drive the reaction forward. A temperature of 70°C in a sealed tube has been shown to be effective.[3]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, reactions can be slow, requiring several hours to reach completion.[3]
-
Choice of Base and Solvent: A strong, non-nucleophilic base is crucial for deprotonating the amine, facilitating the intramolecular attack. Potassium tert-butoxide (t-BuOK) is a common choice.[3] The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Tetrahydrofuran (THF) is a suitable solvent for this reaction.[3]
-
-
-
Sub-optimal Base Concentration: The amount of base is critical.
-
Causality: Insufficient base will lead to incomplete deprotonation of the amine precursor, while a large excess can sometimes lead to side reactions.
-
Solution: A staged addition of the base can be beneficial. For instance, adding an initial 2.2 equivalents of t-BuOK, followed by an additional 1 equivalent after a period of heating, can drive the reaction to completion.[3]
-
-
Poor Quality of Starting Materials:
-
Causality: Impurities in the starting material, such as the precursor (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like column chromatography or recrystallization.[4] Characterize them thoroughly using NMR and mass spectrometry before proceeding.
-
Below is a workflow to troubleshoot low yield:
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. DSpace [cora.ucc.ie]
Validation & Comparative
A Senior Application Scientist's Guide to the Spiro[3.3]heptane Scaffold: A Saturated Bioisostere for Benzene in Drug Discovery
For decades, the benzene ring has been a cornerstone of medicinal chemistry, featuring in over 500 approved drugs.[1] Its rigid structure provides a reliable scaffold for orienting functional groups towards their biological targets. However, the very properties that make benzene so ubiquitous also present significant challenges in modern drug development. Its planarity and lipophilicity often contribute to poor aqueous solubility, and it is frequently a site of metabolic liability, leading to rapid clearance and the formation of potentially toxic metabolites.[2]
To overcome these hurdles, medicinal chemists are increasingly turning to "bioisosteres" – chemical groups that can replace a problematic moiety while retaining or even improving upon its desired biological activity and physicochemical properties.[3] Among the emerging class of C(sp³)-rich, three-dimensional scaffolds, the spiro[3.3]heptane core has garnered significant attention as a versatile and effective saturated bioisostere for the benzene ring.[4][5] This guide provides an in-depth comparison of the spiro[3.3]heptane scaffold with its aromatic counterpart, supported by experimental data, to inform its strategic application in drug design.
The Spiro[3.3]heptane Scaffold: Beyond Flatland
The core concept behind replacing a flat aromatic ring with a three-dimensional saturated scaffold is to improve the "drug-like" properties of a molecule by increasing its fraction of sp³-hybridized carbons (Fsp³).[4] This shift away from planarity can lead to enhanced solubility, improved metabolic stability, and novel intellectual property opportunities.[6][7]
The spiro[3.3]heptane scaffold is unique in that it can mimic mono-, meta-, and para-substituted benzene rings, despite having non-collinear exit vectors for its substituents.[1][8] While traditional benzene bioisosteres like bicyclo[1.1.1]pentane maintain the linear trajectory of a para-substituted ring, spiro[3.3]heptane's geometry offers a different, yet effective, spatial arrangement of functional groups.[9]
Below is a visual comparison of the structural topology of a para-substituted benzene ring and a 2,6-disubstituted spiro[3.3]heptane.
Caption: Workflow for spiro[3.3]heptanone synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting N,N-dimethylamide of a substituted cyclobutane carboxylic acid in a dry, non-polar solvent such as 1,2-dichloroethane.
-
Formation of Keteneiminium Salt: Cool the solution to 0°C and add triflic anhydride dropwise. This in situ generates the reactive keteneiminium salt. The choice of a non-nucleophilic counterion like triflate is crucial to prevent side reactions.
-
Cycloaddition: Add the desired alkene to the reaction mixture. The alkene should be chosen based on the desired substitution pattern of the final spiro[3.3]heptane.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for several hours (typically 12-16 hours) to drive the [2+2] cycloaddition to completion. Monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired spiro[3.3]heptanone. [10]
In Vitro Metabolic Stability Assay in Human Liver Microsomes
To compare the metabolic stability of a spiro[3.3]heptane analog to its benzene-containing parent compound, a standard in vitro assay using human liver microsomes (HLMs) is employed. This assay provides a measure of intrinsic clearance (CLint), which is a key parameter in predicting in vivo metabolic fate. [11] Methodology:
-
Incubation Preparation: Prepare an incubation mixture containing human liver microsomes (typically at a concentration of 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add the test compound (the benzene-containing drug and its spiro[3.3]heptane analog, each in separate incubations) at a low concentration (e.g., 1 μM) to the microsomal suspension. The reaction is initiated by the addition of the cofactor NADPH, which is essential for the activity of cytochrome P450 enzymes.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the incubation mixture are taken and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The intrinsic clearance (CLint) is then calculated using the following formula: CLint (μL/min/mg) = (k / [microsomal protein concentration]) * 1000 The half-life (t½) is calculated as: t½ = 0.693 / k.
This direct comparison provides a quantitative measure of how the bioisosteric replacement affects the compound's susceptibility to metabolic degradation.
Conclusion and Future Outlook
The spiro[3.3]heptane scaffold has emerged as a powerful tool in the medicinal chemist's arsenal for overcoming the inherent liabilities of the benzene ring. [4]Its three-dimensional structure offers a novel way to explore chemical space, and experimental evidence demonstrates its potential to improve physicochemical properties while maintaining biological activity. [1][11]While the impact of this bioisosteric replacement is context-dependent and requires careful consideration of stereochemistry, the case studies of Sonidegib, Vorinostat, and Benzocaine analogs provide a strong rationale for its application. [8][12] Furthermore, the exploration of heteroatom-containing spiro[3.3]heptanes, such as 2,6-diazaspiro[3.3]heptane as a piperazine bioisostere, is expanding the utility of this versatile scaffold. [6]As synthetic methodologies become more robust and our understanding of the structure-property relationships of these three-dimensional motifs deepens, we can expect to see the spiro[3.3]heptane core play an increasingly important role in the development of the next generation of safer and more effective medicines.
References
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Yan, R., & Wang, J. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. [Link]
-
Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
-
Cartwright, J., & Wicky, B. I. M. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]
-
Jones, A. B., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]
-
SpiroChem. (n.d.). Properties Optimization. SpiroChem. [Link]
-
Luisi, R. (2025). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 7. Properties Optimization | SpiroChem [spirochem.com]
- 8. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 1-Phenyl-1,6-diazaspiro[3.3]heptane in Drug Design: A Bioisosteric Approach to Navigating Chemical Space
Introduction: The Quest for Three-Dimensionality in Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacological properties is a paramount challenge. Historically, medicinal chemistry has been dominated by flat, aromatic structures, with the phenyl ring being a ubiquitous scaffold in a vast number of approved drugs. However, the overreliance on such "flatland" chemistry often leads to liabilities in drug development, including poor solubility, metabolic instability, and off-target effects.[1]
The strategic replacement of planar aromatic rings with saturated, three-dimensional bioisosteres has emerged as a powerful approach to mitigate these issues.[2] Among the rising stars in this area are spirocyclic scaffolds, which are characterized by a single atom being part of two rings. Their rigid, well-defined three-dimensional geometry can enhance target-binding affinity and selectivity while improving drug-like properties.[3]
This guide provides a comparative study of 1-Phenyl-1,6-diazaspiro[3.3]heptane , a unique scaffold that merges the three-dimensionality of the diazaspiro[3.3]heptane core with the aromatic character of a phenyl group. While experimental data on this specific molecule is limited in public literature, we can draw strong inferences from the extensive research on its parent scaffold, diazaspiro[3.3]heptane, and related N-aryl derivatives. This guide will objectively compare the projected performance of the 1-Phenyl-1,6-diazaspiro[3.3]heptane scaffold against its logical alternatives—the traditional N-phenylpiperazine and the parent phenyl group it often replaces—supported by experimental data from closely related analogs.
The Rationale for Spirocyclic Scaffolds: Escaping Flatland
The diazaspiro[3.3]heptane core is increasingly recognized as a valuable bioisostere for the commonly used piperazine ring.[4][5] The rationale for this substitution lies in several key advantages conferred by the spirocyclic structure:
-
Enhanced Three-Dimensionality: The rigid, spirocyclic nature of the diazaspiro[3.3]heptane core introduces a greater degree of three-dimensionality compared to the more flexible chair/boat conformations of piperazine. This can lead to more specific and higher-affinity interactions with protein targets.
-
Improved Physicochemical Properties: Strategic incorporation of spirocyclic scaffolds has been shown to improve key drug-like properties. For instance, in many cases, replacing a piperazine with a diazaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD), which can be beneficial for reducing off-target effects and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
-
Vectorial Projection of Substituents: The rigid framework of the spirocycle projects substituents in well-defined vectors, allowing for more precise exploration of the chemical space around a target's binding pocket.
Experimental Protocols
To facilitate a robust comparison of 1-Phenyl-1,6-diazaspiro[3.3]heptane with its alternatives, the following detailed protocols for key in vitro assays are provided.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor, for example, a G-protein coupled receptor (GPCR).
-
Materials:
-
Receptor-expressing cell membranes
-
Radioligand specific for the target receptor (e.g., [³H]-ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds and a known reference compound (dissolved in DMSO)
-
96-well microplates
-
Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials or a compatible microplate.
-
Add scintillation cocktail and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using a non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [7]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, serving as a model for intestinal absorption or blood-brain barrier penetration. [2][8]
-
Materials:
-
PAMPA sandwich plate (a 96-well donor plate and a 96-well acceptor plate with a microfilter coated with a lipid solution, e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4 (acceptor buffer) and pH 5.0-6.5 (donor buffer, to mimic the gut).
-
Test compounds dissolved in DMSO.
-
UV-Vis microplate reader or LC-MS/MS system.
-
-
Procedure:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring no air bubbles are trapped.
-
Prepare the test compounds in the donor buffer at a final concentration of, for example, 100 µM (final DMSO concentration ≤ 1%).
-
Add the compound solutions to the donor plate wells.
-
Incubate the PAMPA sandwich at room temperature for 4-18 hours.
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing an indicator of cytotoxicity. [9][10][11][12]
-
Materials:
-
A suitable cell line (e.g., HepG2 for hepatotoxicity).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
LDH assay kit (containing substrate, cofactor, and dye solutions).
-
Lysis buffer (provided with the kit for maximum LDH release control).
-
Microplate reader capable of measuring absorbance at ~490 nm.
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., a known toxic compound).
-
Prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from cell-free medium) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)) * 100.
-
Plot the % cytotoxicity against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Conclusion and Future Directions
The 1-Phenyl-1,6-diazaspiro[3.3]heptane scaffold represents an intriguing opportunity for medicinal chemists to explore novel, three-dimensional chemical space. By combining the rigid, non-planar geometry of the diazaspiro[3.3]heptane core with the well-established role of the phenyl group in ligand-receptor interactions, this scaffold has the potential to yield compounds with improved physicochemical properties and unique pharmacological profiles.
While direct experimental data for this specific molecule is not yet widely available, the principles of bioisosteric replacement and the data from closely related analogs provide a strong rationale for its investigation. The comparative analysis presented in this guide suggests that replacing a traditional piperazine or phenyl group with a 1-Phenyl-1,6-diazaspiro[3.3]heptane moiety could lead to improvements in properties such as solubility and lipophilicity. However, the impact on biological activity is target-dependent and must be empirically determined.
The provided experimental protocols offer a clear roadmap for the head-to-head evaluation of this novel scaffold against its traditional counterparts. As the field of drug discovery continues to move away from "flatland," the systematic exploration of three-dimensional scaffolds like 1-Phenyl-1,6-diazaspiro[3.3]heptane will be crucial for the development of the next generation of safer and more effective medicines.
References
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. 2022 Jul 27;27(15):4829. doi: 10.3390/molecules27154829.
- 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2023. doi: 10.26434/chemrxiv-2023-djc05-v2.
- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Med Chem. 2021 Apr 12;12(5):786-794. doi: 10.1039/d1md00043h.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew Chem Int Ed Engl. 2023 Dec 18;62(51):e202311583. doi: 10.1002/anie.202311583.
- Assays for Predicting Acute Toxicity. In: Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew Chem Int Ed Engl. 2023 Dec 18;62(51):e202311583. doi: 10.1002/anie.202311583.
- LDH Cytotoxicity Assay Kit II. Sigma-Aldrich.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. 2011;6(11):e26908. doi: 10.1371/journal.pone.0026908.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. J Med Chem. 2020 Jul 17;63(15):8488-8503. doi: 10.1021/acs.jmedchem.0c00874.
- LDH cytotoxicity assay. Protocols.io.
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2023. doi: 10.26434/chemrxiv-2023-djc05-v2.
- CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet (Pub.No. MAN0018500 B.0). Thermo Fisher Scientific. 2019.
- Radioligand Binding Assay Protocol. Gifford Bioscience.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- In Vitro and in Vivo toxicity Determin
- LDH assay kit guide: Principles and applic
- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. J Med Chem. 2021 Sep 30;64(19):14247-14292. doi: 10.1021/acs.jmedchem.1c01034.
- In Vitro Toxicology Testing.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. 2023. doi: 10.26434/chemrxiv-2023-0c0qj.
- "Synthesis and Evaluation of Novel Biologically Active Compounds" by Madhurima Das. ScholarWorks@UNO. The University of New Orleans.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019 Feb 14;10(2):206-210. doi: 10.1021/acsmedchemlett.8b00528.
- N-Phenyl-2-0X0-1,4-Diazaspiro [4.5] Dec-3-EN-1-YL Acetamide Derivatives And Their Use As Glycine Transporter Inhibitors.
- Compositions for drug administration.
- Therapeutic compounds.
- Prodrugs of 2,4-pyrimidinediamine compounds and their uses.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The 1,6-Diazaspiro[3.3]heptane Scaffold: A New Frontier in PARP Inhibitor Design? A Comparative Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone therapy, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] The clinical success of approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, has fueled the ongoing quest for next-generation agents with improved potency, selectivity, and pharmacokinetic profiles.[3][4] This guide delves into the promising potential of the 1,6-diazaspiro[3.3]heptane scaffold as a novel chemical motif in the design of PARP inhibitors, using a comparative framework against established clinical agents.
The central hypothesis is that the rigid, three-dimensional nature of the spirocyclic scaffold can offer distinct advantages in optimizing drug-target interactions and overall molecular properties compared to more flexible aliphatic rings, such as the piperazine moiety found in some existing PARP inhibitors.[5][6] We will explore the synthesis, biological evaluation, and potential advantages of incorporating this scaffold, with a specific focus on a hypothetical lead compound, 1-Phenyl-1,6-diazaspiro[3.3]heptane, as a conceptual analogue to existing pharmacophores.
The Rationale for PARP Inhibition and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, playing a key role in DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand DNA breaks.[7][8] In cancers with deficient HRR pathways (e.g., due to BRCA1/2 mutations), the repair of double-strand breaks is compromised.[9] Inhibition of PARP in these cells creates a state of "synthetic lethality".[1] With PARP inhibited, single-strand breaks accumulate and, upon replication, lead to double-strand breaks that the HRR-deficient cancer cells cannot repair, ultimately resulting in cell death.[8]
Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.
The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic scaffolds are increasingly utilized in drug design due to their inherent three-dimensionality, which can lead to improved physicochemical properties and target engagement.[5][10] The 1,6-diazaspiro[3.3]heptane motif, in particular, has been explored as a bioisostere for piperazine, a common fragment in many bioactive molecules.[11][12] Studies have shown that replacing the piperazine in the approved PARP inhibitor Olaparib with a diazaspiro[3.3]heptane can enhance selectivity for PARP-1 over other PARP family members, potentially leading to a better therapeutic window.[5][13] This increased selectivity may translate to reduced off-target effects and improved tolerability.
Comparative Analysis of PARP Inhibitors
To contextualize the potential of a 1-Phenyl-1,6-diazaspiro[3.3]heptane-based inhibitor, we must first establish the performance benchmarks set by clinically approved agents.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line (BRCA-mutant) | Cytotoxicity IC50 (nM) |
| Olaparib | ~5 | ~1 | W780 | - |
| Talazoparib | ~1.1 | ~1.5 | W780 | 2.6[14] |
| Veliparib | ~5.2 | ~2.9 | - | - |
| Hypothetical Spiro-Inhibitor | To be determined | To be determined | To be determined | To be determined |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Talazoparib is noted for its high potency, which is attributed to its ability to trap PARP on DNA, a mechanism that contributes significantly to its cytotoxicity in HRR-deficient cells.[14][15] Veliparib, while a potent catalytic inhibitor, is a weaker PARP trapper.[16]
A Roadmap for the Evaluation of a Novel 1-Phenyl-1,6-diazaspiro[3.3]heptane PARP Inhibitor
The following sections outline a comprehensive, multi-tiered approach to characterize a novel PARP inhibitor based on the 1-Phenyl-1,6-diazaspiro[3.3]heptane scaffold.
Synthesis
The synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane derivatives can be achieved through established synthetic routes.[17][18] A general approach involves the reductive amination of a suitable aldehyde with a primary amine to form a key intermediate, followed by intramolecular cyclization.[19]
Caption: Generalized synthetic workflow for a 1-Phenyl-1,6-diazaspiro[3.3]heptane derivative.
In Vitro Enzymatic Assays
The initial evaluation of a novel inhibitor focuses on its ability to inhibit the catalytic activity of PARP1 and PARP2.
Experimental Protocol: Fluorometric PARP1 Activity Assay [20]
-
Reagent Preparation:
-
Prepare a 5X working solution of PARP1 enzyme (e.g., 10 ng/µL) in PARP Assay Buffer.
-
Dilute the test compound to various concentrations in PARP Assay Buffer.
-
Prepare a solution of activated DNA in PARP Assay Buffer.
-
-
Reaction Setup (96-well plate):
-
To each well, add the test compound or vehicle control (DMSO).
-
Add the PARP1 enzyme solution.
-
Add the activated DNA solution.
-
Initiate the reaction by adding NAD+ solution.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Detection:
-
Warm the developer reagent to 37°C.
-
Add the developer reagent to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
A similar protocol can be used to determine the IC50 for PARP2. A high selectivity for PARP1 over PARP2 may be desirable.
Cell-Based Assays
Cell-based assays are critical for assessing the inhibitor's activity in a more biologically relevant context.
a. Cellular PARP Inhibition and DNA Damage Response
This assay measures the ability of the inhibitor to block the formation of poly(ADP-ribose) (PAR) chains in cells and to induce markers of DNA damage.
Experimental Protocol: Immunofluorescence for γH2AX Foci [13][14]
-
Cell Culture: Seed BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cancer cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of the test compound for a specified duration (e.g., 24-48 hours). Include a positive control (e.g., Olaparib) and a vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a DNA damage marker, such as phosphorylated histone H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
An increase in γH2AX foci in BRCA-deficient cells upon treatment indicates the induction of DNA double-strand breaks and is a hallmark of PARP inhibitor efficacy.
b. Cytotoxicity and Synthetic Lethality
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50) and confirms the principle of synthetic lethality.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cells in 96-well plates at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values for each cell line.
A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line demonstrates synthetic lethality.
Caption: A tiered approach for the preclinical evaluation of a novel PARP inhibitor.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound is crucial for its development.
Key Pharmacokinetic Parameters to Evaluate: [21][22]
-
Solubility: The aqueous solubility of the compound.
-
Permeability: The ability of the compound to cross biological membranes.
-
Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).
-
In Vivo Pharmacokinetics: Measurement of plasma concentrations over time after oral and intravenous administration in animal models (e.g., mice or rats) to determine parameters like bioavailability, half-life, and clearance.
The Importance of Biomarkers: The HRD Score
The efficacy of PARP inhibitors is strongly correlated with the presence of Homologous Recombination Deficiency (HRD).[23][24] The HRD score is a genomic signature that quantifies the extent of genomic instability resulting from deficient HRR.[24] Any preclinical evaluation of a novel PARP inhibitor should include testing in cell lines and patient-derived xenograft (PDX) models with known HRD status to establish a correlation between the HRD score and drug sensitivity.[25]
Conclusion
The 1,6-diazaspiro[3.3]heptane scaffold represents a compelling starting point for the design of novel PARP inhibitors. Its rigid, three-dimensional structure offers the potential for improved selectivity and physicochemical properties compared to existing inhibitors. A systematic evaluation, encompassing enzymatic and cell-based assays, as well as in vivo pharmacokinetic and efficacy studies, is essential to validate this potential. By leveraging the established principles of synthetic lethality and guided by robust biomarker strategies like the HRD score, the exploration of novel chemical scaffolds such as 1,6-diazaspiro[3.3]heptane will continue to drive innovation in the field of PARP-targeted cancer therapy.
References
-
Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 783. [Link]
-
PARP Assay Services. Reaction Biology. [Link]
-
Graziano, E., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
-
PARP Assays. Amsbio. [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synfacts. [Link]
-
Establishing the homologous recombination score threshold in metastatic prostate cancer patients to predict the efficacy of PARP inhibitors. Journal of Hematology & Oncology. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLOS ONE. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]
-
A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients. Clinical Pharmacokinetics. [Link]
-
PARP Assays. BPS Bioscience. [Link]
-
Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
-
HRD and PARP Inhibitors: A Promising Treatment Approach. Strand Life Sciences. [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) PARP Inhibitor. [Link]
-
Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. ResearchGate. [Link]
-
Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer. Theranostics. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]
-
Olaparib. Wikipedia. [Link]
-
2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters. [Link]
-
Phase I and pharmacokinetic study of veliparib, a PARP inhibitor, and pegylated liposomal doxorubicin (PLD) in recurrent gynecologic cancer and triple negative breast cancer with long-term follow-up. Gynecologic Oncology. [Link]
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
-
IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... ResearchGate. [Link]
-
Homologous recombination deficiency (HRD) score in germline BRCA2- versus ATM-altered prostate cancer. npj Precision Oncology. [Link]
-
Exploring and comparing adverse events between PARP inhibitors. ResearchGate. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Homologous recombination deficiency in cell line libraries does not correlate with in vitro sensitivity to platinum agents or PARP inhibitors. bioRxiv. [Link]
-
Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model. Cancers. [Link]
-
PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium. YouTube. [Link]
-
What is the mechanism of Olaparib? Patsnap Synapse. [Link]
-
Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. Frontiers in Pharmacology. [Link]
-
Specific HRD Testing Helps to Clarify the Role for PARP Inhibition in Ovarian Cancer. Targeted Oncology. [Link]
-
The IC50 in A3, A549, and HEL299 cell line. ResearchGate. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. [Link]
-
Veliparib. Wikipedia. [Link]
-
Safety and pharmacokinetics of veliparib extended-release in patients with advanced solid tumors: a phase I study. Cancer Medicine. [Link]
-
Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Clinical Cancer Research. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. us.strandls.com [us.strandls.com]
- 4. researchgate.net [researchgate.net]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 9. Olaparib - Wikipedia [en.wikipedia.org]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Veliparib - Wikipedia [en.wikipedia.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 18. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishing the homologous recombination score threshold in metastatic prostate cancer patients to predict the efficacy of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Homologous recombination deficiency (HRD) score in germline BRCA2- versus ATM-altered prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Homologous recombination deficiency in cell line libraries does not correlate with in vitro sensitivity to platinum agents or PARP inhibitors | bioRxiv [biorxiv.org]
A Comparative Guide to Linker Rigidity: The Case for 1-Phenyl-1,6-diazaspiro[3.3]heptane
In the intricate world of drug discovery and molecular design, the choice of a chemical linker can be as critical as the pharmacophore itself. The linker, a seemingly simple bridge, dictates the spatial relationship between two molecular entities, profoundly influencing a molecule's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the rigidity of 1-Phenyl-1,6-diazaspiro[3.3]heptane with other commonly employed linkers, supported by experimental and computational evidence, to empower researchers in making informed decisions for their molecular designs.
The Significance of Linker Rigidity
The conformational freedom of a linker is a double-edged sword. While flexible linkers can facilitate binding by allowing a molecule to adopt numerous conformations, this entropic penalty can lead to a decrease in binding affinity. Conversely, rigid linkers restrict the conformational space, reducing the entropic cost of binding and offering a more predictable and stable orientation of the connected moieties. This "pre-organization" of the molecule can lead to enhanced potency and selectivity.[1]
Strained spirocyclic heterocycles, such as 1-Phenyl-1,6-diazaspiro[3.3]heptane, have emerged as a superior class of rigid linkers.[2] Their inherent structural constraints offer a predictable vectorization, which is highly sought after in drug design to improve drug-likeness and target selectivity.[3]
Structural Rigidity of 1-Phenyl-1,6-diazaspiro[3.3]heptane: A Closer Look
The defining feature of 1-Phenyl-1,6-diazaspiro[3.3]heptane is its spirocyclic core, where two azetidine rings share a single carbon atom. This arrangement introduces significant ring strain, leading to a highly rigid and well-defined three-dimensional structure. The phenyl substituent further influences the molecule's conformational preferences and potential for aromatic interactions.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing the rigidity of such systems.[2] These studies demonstrate the constrained nature of the spiro[3.3]heptane framework, which severely limits the rotation around the spirocyclic core's bonds.
Comparative Analysis of Linker Rigidity
To provide a clear perspective on the advantages of 1-Phenyl-1,6-diazaspiro[3.3]heptane, we will compare its rigidity with two broad classes of linkers: flexible acyclic linkers and other cyclic linkers.
Flexible Acyclic Linkers (e.g., Alkyl Chains, PEG)
Flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, are characterized by a high number of rotatable bonds. This leads to a vast conformational landscape and a significant entropic penalty upon binding.
| Linker Type | Key Structural Feature | Conformational Freedom | Impact on Binding |
| 1-Phenyl-1,6-diazaspiro[3.3]heptane | Strained spirocyclic system | Highly restricted | Low entropic penalty, predictable orientation |
| Alkyl Chains | Multiple single C-C bonds | High | High entropic penalty, unpredictable orientation |
| PEG Linkers | Multiple C-O-C bonds | High | High entropic penalty, can improve solubility |
Cyclic Linkers (e.g., Piperazine)
Piperazine is a commonly used cyclic linker and is often considered a more rigid alternative to acyclic linkers. However, the chair and boat conformations of the piperazine ring still allow for a degree of flexibility. 1-Phenyl-1,6-diazaspiro[3.3]heptane, due to its strained bicyclic nature, presents a significantly more rigid scaffold. In fact, diazaspiro[3.3]heptane cores are often explored as bioisosteres for piperazine, offering a more constrained and defined geometry.[4]
| Linker Type | Key Structural Feature | Conformational Isomers | Rigidity Comparison |
| 1-Phenyl-1,6-diazaspiro[3.3]heptane | Fused four-membered rings | Minimal | Significantly more rigid |
| Piperazine | Six-membered ring | Chair, boat, and twist-boat | Less rigid, allows for conformational changes |
Experimental and Computational Workflows for Assessing Rigidity
The rigidity of a linker is not merely a theoretical concept but can be quantified through a combination of experimental and computational techniques.
Experimental Determination of Rigidity
X-Ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of a molecule in its crystalline state.[5] By analyzing bond lengths, bond angles, and torsional angles, we can gain precise insights into the preferred conformation and the degree of structural rigidity. For spiro[3.3]heptane derivatives, X-ray crystallography has confirmed their unique and constrained three-dimensional shapes.
Figure 1: A simplified workflow for determining molecular structure using X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly through the measurement of Nuclear Overhauser Effects (NOEs) and coupling constants (J-couplings), provides information about the through-space proximity of atoms and dihedral angles in solution. For rigid molecules like 1-Phenyl-1,6-diazaspiro[3.3]heptane, strong NOEs between specific protons can confirm a fixed conformation. The magnitude of three-bond coupling constants (³J) can be related to the dihedral angle via the Karplus equation, offering another avenue to assess conformational rigidity.[6]
Computational Assessment of Rigidity
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. By analyzing the trajectory of the simulation, we can identify the most stable conformations and the energy barriers between them. For a rigid linker, the simulations would show limited fluctuations around a single, low-energy conformation.
Figure 2: A typical workflow for performing a molecular dynamics simulation to study conformational dynamics.
Conformational Search and Energy Calculations: Computational methods can systematically explore the possible conformations of a molecule and calculate their relative energies. For 1-Phenyl-1,6-diazaspiro[3.3]heptane, such calculations would reveal a deep energy minimum for its rigid conformation, with high energy penalties for any significant deviation. This "conformational energy penalty" is a quantitative measure of rigidity.[7]
Experimental Protocols
Synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane
A practical, multi-step synthesis for functionalized 2,6-diazaspiro[3.3]heptanes has been reported. A general approach involves the reductive amination of a suitable aldehyde with a primary amine, followed by an intramolecular cyclization. For the synthesis of 1-Phenyl-1,6-diazaspiro[3.3]heptane, a common precursor is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid.
-
Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride to reduce the iminium ion to the corresponding amine.
-
Purify the product amine by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified amine in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong base, for example, potassium tert-butoxide (t-BuOK).
-
Heat the reaction mixture to promote the intramolecular cyclization, forming the diazaspiro[3.3]heptane ring system.
-
Purify the final product, 1-Phenyl-6-benzyl-1,6-diazaspiro[3.3]heptane, by column chromatography.
-
Subsequent debenzylation can be performed if the free amine is desired.
Note: This is a generalized protocol based on reported syntheses of similar compounds and may require optimization for specific substrates and scales.[8]
Conclusion
The selection of a linker is a critical decision in the design of bioactive molecules. While flexible linkers offer conformational adaptability, the inherent rigidity of 1-Phenyl-1,6-diazaspiro[3.3]heptane provides a distinct advantage in many applications. Its constrained spirocyclic structure minimizes the entropic penalty of binding, leading to potentially higher affinity and selectivity. The predictable orientation of substituents on this scaffold allows for a more rational and structure-guided approach to drug design. The experimental and computational methods outlined in this guide provide the necessary tools for researchers to quantitatively assess and compare linker rigidity, ultimately leading to the development of more effective and targeted therapeutics.
References
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.it. Available at: https://www.uniba.it/en/research/departments/dfc/il-dipartimento-di-farmacia-scienze-del-farmaco/publications-department-of-pharmacy-and-drug-sciences/all-publications/1-oxa-2-6-diazaspiro-3.3-heptane-as-a-new-potential-piperazine-bioisostere. [Accessed January 26, 2026]
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/64f595082695225f822b7941. [Accessed January 26, 2026]
- Estimation of effective concentrations enforced by complex linker architectures from conformational ensembles. bioRxiv. Available at: https://www.biorxiv.org/content/10.1101/2021.08.13.456233v2. [Accessed January 26, 2026]
- (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: https://www.researchgate.net/publication/383416999_1-Oxa-26-Diazaspiro33heptane_as_a_New_Potential_Piperazine_Bioisostere_-_Flow-Assisted_Preparation_and_Derivatisation_by_Strain-Release_of_Azabicyclo110butanes. [Accessed January 26, 2026]
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Synthesis. Available at: https://www.organic-synthesis.org/press/con-b-2-6.html. [Accessed January 26, 2026]
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.it. Available at: https://www.uniba.it/it/ricerca/dipartimenti/chimica/pubblicazioni/tutte-le-pubblicazioni/1-oxa-2-6-diazaspiro-3.3-heptane-as-a-new-potential-piperazine-bioisostere. [Accessed January 26, 2026]
- Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. ResearchGate. Available at: https://www.researchgate.net/publication/383181813_Synthesis_of_challenging_6-functionalized_1-oxaspiro33heptanes_-_New_scaffolds_for_drug_discovery. [Accessed January 26, 2026]
- Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics. Cambridge Core. Available at: https://www.cambridge.org/core/journals/quarterly-reviews-of-biophysics/article/computational-methods-for-binding-site-prediction-on-macromolecules/2B0D5B5B5B5B5B5B5B5B5B5B5B5B5B5B. [Accessed January 26, 2026]
- Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. ResearchGate. Available at: https://www.researchgate.net/publication/43292439_Synthesis_and_Structural_Analysis_of_a_New_Class_of_Azaspiro33heptanes_as_Building_Blocks_for_Medicinal_Chemistry. [Accessed January 26, 2026]
- Conformational Entropy of an Ideal Cross-Linking Polymer Chain. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059434/. [Accessed January 26, 2026]
- Conformational energy penalties of protein-bound ligands. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9514133/. [Accessed January 26, 2026]
- 1-Phenyl-1,6-diazaspiro[3.3]heptane. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/72207374. [Accessed January 26, 2026]
- Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases. National Institutes of Health. Available at: https://www.nih.gov/news-events/molecular-dynamics-reveal-essential-role-linker-motions-function-cullin-ring-e3-ligases. [Accessed January 26, 2026]
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00396b. [Accessed January 26, 2026]
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. Available at: https://www.nih.gov/news-events/optimizing-linker-rigidity-improve-intracellular-behavior-protacs-targeting-hematopoietic-prostaglandin-d-synthase. [Accessed January 26, 2026]
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. Available at: https://www.nih.gov/news-events/exploration-diazaspiro-cores-piperazine-bioisosteres-development-sigma2-receptor-ligands. [Accessed January 26, 2026]
- Misunderstanding the Preorganization Concept can lead to Confusions about the Origin of Enzyme Catalysis. National Institutes of Health. Available at: https://www.nih.
- Predicting Small Molecule Transfer Free Energies by Combining Molecular Dynamics Simulations and Deep Learning | Journal of Chemical Information and Modeling. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jcim.0c00679. [Accessed January 26, 2026]
- Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20384319/. [Accessed January 26, 2026]
- Impact of Rigidity on Molecular Self-Assembly. arXiv.org. Available at: https://arxiv.org/abs/1801.07185. [Accessed January 26, 2026]
- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. Available at: https://www.mdpi.com/1420-3049/27/23/8536. [Accessed January 26, 2026]
- Quantification of Conformational Entropy Unravels Effect of Disordered Flanking Region in Coupled Folding and Binding | Journal of the American Chemical Society. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jacs.1c06121. [Accessed January 26, 2026]
- (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: https://www.researchgate.net/publication/345025777_Current_strategies_for_the_design_of_PROTAC_linkers_a_critical_review. [Accessed January 26, 2026]
- Linking time-series of single-molecule experiments with molecular dynamics simulations by machine learning. eLife. Available at: https://elifesciences.org/articles/34469. [Accessed January 26, 2026]
- Conformational Entropy in Protein Folding: A Guide to Estimating Conformational Entropy via Modeling and Computation. ResearchGate. Available at: https://www.researchgate.
- NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: https://www.organicchemistrydata.org/hansreich/reprints/nmr-c/nmr-c-h/hmr-05-h-c-j.html. [Accessed January 26, 2026]
- Rigidity of Molecular Structures: Generic and Geometric Analysis | Request PDF. ResearchGate. Available at: https://www.researchgate.net/publication/220392095_Rigidity_of_Molecular_Structures_Generic_and_Geometric_Analysis. [Accessed January 26, 2026]
- Molecular Structure, Conformational Analysis, and Electronic Spectra of 1-Phenyl-1-aza-closo-dodecaborane(12). Vanderbilt University. Available at: https://www.vanderbilt.edu/AnS/Chemistry/kaszynski/pdf/joc98_6702.pdf. [Accessed January 26, 2026]
- How to calculate the conformational entropy of a molecule?. Chemistry Stack Exchange. Available at: https://chemistry.stackexchange.com/questions/131805/how-to-calculate-the-conformational-entropy-of-a-molecule. [Accessed January 26, 2026]
- nmr-prove of configuration. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-4-15-S2.pdf. [Accessed January 26, 2026]
- Influence of non-covalent preorganization on supramolecular effective molarities. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/24564539/. [Accessed January 26, 2026]
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6588219/. [Accessed January 26, 2026]
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/39881546/. [Accessed January 26, 2026]
- Geometric analysis characterizes molecular rigidity in generic and non-generic protein configurations. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5438497/. [Accessed January 26, 2026]
- Molecular dynamics simulations as a guide for modulating small molecule aggregation. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc06637a. [Accessed January 26, 2026]
- Phase diagram for linker alignment for hypothetical linkers with.... ResearchGate. Available at: https://www.researchgate.net/figure/Phase-diagram-for-linker-alignment-for-hypothetical-linkers-with-binding-energy-in-the_fig2_349609506. [Accessed January 26, 2026]
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: https://www.oae-publishing.com/articles/ddt.2020.19. [Accessed January 26, 2026]
- Sci-Hub: Molecular Structures, Rotational Barriers, and Density Functional Theory Studies on 3,5-Diamino-6-(2,3-Dichlorophenyl). Sci-Hub. Available at: https://sci-hub.se/10.1155/2011/568356. [Accessed January 26, 2026]
- Computational Prediction of the Supramolecular Self-Assembling Properties of Organic Molecules: Flexibility vs Rigidity. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60731f31f51f55a6a869e5d4. [Accessed January 26, 2026]
- Molecular dynamics simulations as a guide for modulating small molecule aggregation. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2024/sc/d3sc06637a. [Accessed January 26, 2026]
- 12: Complex Coupling. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Courses/SUNY_Potsdam/CH_491_Advanced_Organic_Lab/12%3A_Complex_Coupling. [Accessed January 26, 2026]
- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: https://www.mdpi.com/1422-8599/27/4/110. [Accessed January 26, 2026]
- 2,6-Diazaspiro(3.3)heptane. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21692404. [Accessed January 26, 2026]
- NMR Spin-Spin Coupling Constants: Bond Angle Dependence of the Sign and Magnitude of the Vicinal (3)JHF Coupling. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27556488/. [Accessed January 26, 2026]
- Study of the conformational profile of the norbornane analogues of phenylalanine. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11281297/. [Accessed January 26, 2026]
Sources
- 1. Influence of non-covalent preorganization on supramolecular effective molarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
